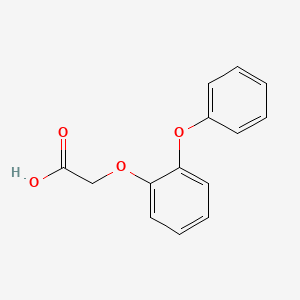
2-(2-Phenoxyphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenoxyphenoxy)acetic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of two phenoxy groups attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenoxyphenoxy)acetic acid typically involves the reaction of 2-phenoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group displaces the chlorine atom from chloroacetic acid, forming the desired product. The reaction is usually carried out in an organic solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization or distillation are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products Formed
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: 2-(2-Phenoxyphenoxy)ethanol.
Substitution: Halogenated or nitrated phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2-Phenoxyphenoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of phenoxy acids with biological systems, including their potential as herbicides or plant growth regulators.
Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals, particularly those targeting inflammation or cancer.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenoxyphenoxy)acetic acid depends on its application. In biological systems, it may act by interfering with specific enzymes or receptors. For example, as a herbicide, it could inhibit the action of enzymes involved in plant growth. In medicinal applications, it may target specific molecular pathways involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
2-(2-Phenoxyphenoxy)acetic acid can be compared with other phenoxy acids, such as:
2-Phenoxyacetic acid: Lacks the second phenoxy group, making it less complex and potentially less effective in certain applications.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with different substitution patterns on the phenoxy ring, leading to different biological activities.
2-(4-Chlorophenoxy)acetic acid: Similar structure but with a chlorine substituent, which can alter its reactivity and biological properties.
The uniqueness of this compound lies in its dual phenoxy groups, which can provide enhanced interactions with biological targets or improved material properties in industrial applications.
Propiedades
Fórmula molecular |
C14H12O4 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
2-(2-phenoxyphenoxy)acetic acid |
InChI |
InChI=1S/C14H12O4/c15-14(16)10-17-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |
Clave InChI |
ORVFTYBFRFPVDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC=C2OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



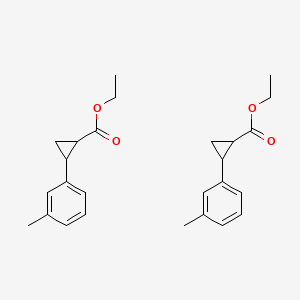


![1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea](/img/structure/B12308777.png)


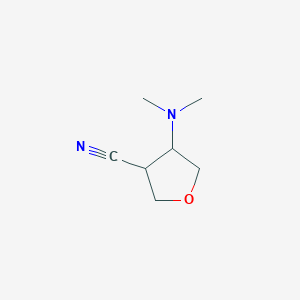
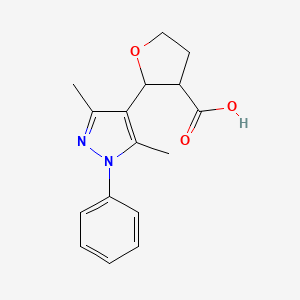

![[2-chloro-3-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12308820.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl)acetic acid](/img/structure/B12308824.png)
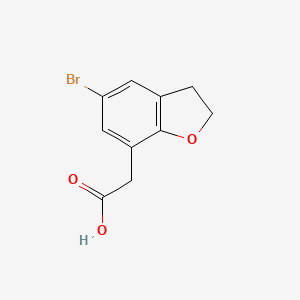
![tert-Butyl 1-oxo-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12308842.png)
